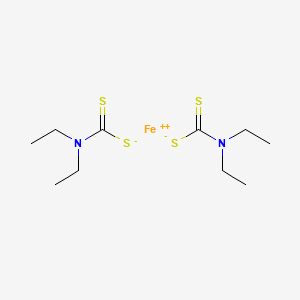
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is a chemical compound with the molecular formula C19H29ClN2O3. It is known for its unique structure, which includes a morpholine ring, a cyclohexyl group, and a dimethylcarbanilate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-morpholinocyclohexanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate
- 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate sulfate
- 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate phosphate
Uniqueness
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
29194-99-8 |
|---|---|
Formule moléculaire |
C19H29ClN2O3 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-14-6-5-7-15(2)18(14)20-19(22)24-17-9-4-3-8-16(17)21-10-12-23-13-11-21;/h5-7,16-17H,3-4,8-13H2,1-2H3,(H,20,22);1H |
Clé InChI |
NIXYJVYTDIFZSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

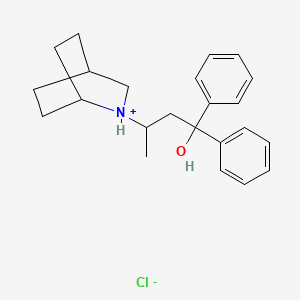

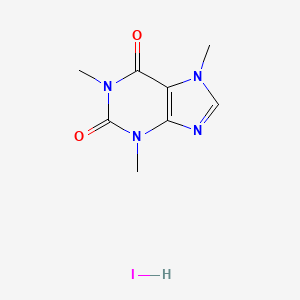
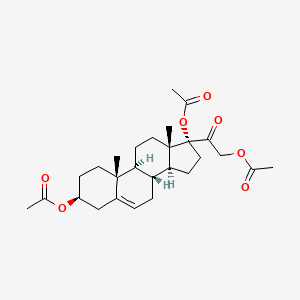


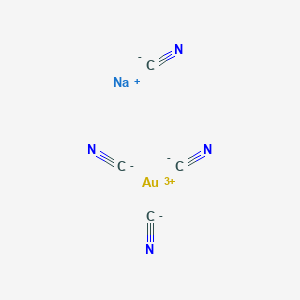
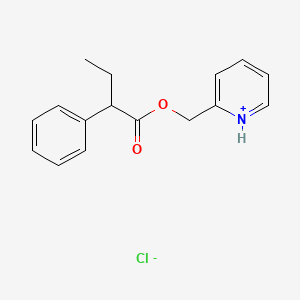
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)

